Methyl 2-(2-hydroxycyclohexyl)acetate
Description
Methyl 2-(2-hydroxycyclohexyl)acetate is an ester derivative featuring a cyclohexyl ring substituted with a hydroxyl group at the 2-position and an acetoxymethyl group. The hydroxyl group at position 2 distinguishes it from other cyclohexyl acetates, influencing polarity, solubility, and reactivity. This compound is hypothesized to serve as an intermediate in organic synthesis or a modulator in biological systems, given the role of similar hydroxycyclohexyl derivatives in receptor binding (e.g., benzoquinazolinone 12 in –2).
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-(2-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8,10H,2-6H2,1H3 |
InChI Key |
TXZRYAJZEVSREG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxycyclohexyl)acetate can be synthesized through the esterification of 2-hydroxycyclohexylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxocyclohexylacetic acid or 2-carboxycyclohexylacetic acid.
Reduction: Formation of 2-(2-hydroxycyclohexyl)ethanol.
Substitution: Formation of 2-(2-halocyclohexyl)acetate derivatives.
Scientific Research Applications
Methyl 2-(2-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 2-hydroxycyclohexylacetic acid and methanol. The ester bond is cleaved through a series of steps involving the formation of a tetrahedral intermediate and subsequent elimination of the leaving group .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their properties:
*Hypothetical compound inferred from evidence.
Key Observations:
- Hydroxyl vs. Oxo Groups : Methyl 2-(2-oxocyclohexyl)acetate (CAS 13672-64-5) replaces the hydroxyl group with a ketone, reducing polarity and hydrogen-bonding capacity. This likely decreases water solubility compared to the hydroxylated analog.
- Hydroxyl Position : Methyl 2-(4-hydroxycyclohexyl)acetate (CAS 99183-13-8) shares the hydroxyl group but at position 3. Steric and electronic effects may alter its conformational stability and interaction with chiral environments.
Biological Activity
Methyl 2-(2-hydroxycyclohexyl)acetate is an organic compound that has garnered attention in both chemical and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexyl ring with a hydroxyl group and an acetate moiety. Its molecular formula is , with a molecular weight of approximately 172.23 g/mol. The presence of the hydroxyl group suggests potential for hydrogen bonding, which may influence its interactions with biological molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrolysis : The ester bond can undergo hydrolysis, leading to the formation of 2-hydroxycyclohexylacetic acid and methanol. This reaction is facilitated by nucleophilic attack from water or hydroxide ions, resulting in the cleavage of the ester bond through a tetrahedral intermediate.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biomolecules, potentially influencing their conformation and function.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. This has been evaluated through various assays measuring the compound's effectiveness against different bacterial strains. For instance, it has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.
- Methodology : Disc diffusion method was employed against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Results : The compound showed significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects in a cellular model.
- Methodology : Human macrophage cells were treated with varying concentrations of this compound, followed by stimulation with lipopolysaccharides (LPS).
- Results : A dose-dependent reduction in TNF-alpha production was observed, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-cycloheptylacetate | Similar ester structure | Moderate antimicrobial |
| Methyl 2-(4-hydroxycyclohexyl)acetate | Hydroxyl group at a different position | Stronger anti-inflammatory |
| Cyclohexyl acetate | Lacks hydroxyl group | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
